3-(Aminomethyl)quinazolin-4(3h)-one

Description

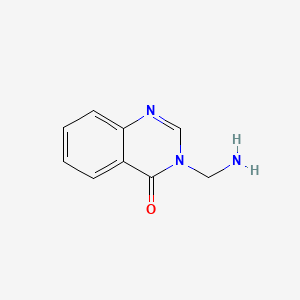

Structure

2D Structure

3D Structure

Properties

CAS No. |

69061-85-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-(aminomethyl)quinazolin-4-one |

InChI |

InChI=1S/C9H9N3O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5,10H2 |

InChI Key |

TUYJMWQCRJULQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminomethyl Quinazolin 4 3h One and Its Analogues

Convergent and Divergent Synthetic Strategies for the Quinazolin-4(3H)-one Core

The construction of the quinazolin-4(3H)-one ring system can be achieved through various synthetic strategies, which can be broadly categorized as convergent or divergent. Convergent syntheses involve the assembly of the final molecule from several independently prepared fragments, while divergent syntheses start from a common intermediate that is elaborated into a variety of different products.

Synthesis from Anthranilic Acid and its Precursors

A cornerstone in the synthesis of quinazolin-4(3H)-ones is the use of anthranilic acid and its derivatives as starting materials. ijarsct.co.incdnsciencepub.com A common and versatile method is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides. nih.gov This method, while widely used, often requires high temperatures and long reaction times. nih.gov

Various modifications and improvements to this classical approach have been developed. For instance, the reaction of anthranilic acid with formamide (B127407) can yield quinazolin-4(3H)-one. cdnsciencepub.comepstem.netcdnsciencepub.com One study compared conventional heating with microwave irradiation for this reaction, finding that the microwave-assisted method significantly reduced the reaction time from 6 hours to a few minutes and increased the yield from 61% to 87%. epstem.net

Another approach involves the condensation of anthranilic acid with other reagents. For example, reacting anthranilic acid with isothiocyanate derivatives leads to the formation of 2-mercapto-3-substituted quinazolin-4-ones. mdpi.com Similarly, the reaction of anthranilic acid with butyryl chloride followed by cyclization with acetic anhydride (B1165640) produces the corresponding benzoxazin-4-one, a key intermediate for quinazolinone synthesis. nih.gov

2-Aminobenzamide, a derivative of anthranilic acid, is another crucial precursor. It can be condensed with aldehydes or ketones to form quinazolin-4(3H)-one derivatives. scispace.com A sustainable approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide as a green oxidant for the synthesis of quinazolin-4(3H)-one from 2-aminobenzamide. acs.orgnih.gov

Table 1: Synthesis of Quinazolin-4(3H)-one Derivatives from Anthranilic Acid and its Precursors

| Starting Material | Reagents | Method | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Anthranilic Acid | Formamide | Microwave Irradiation | Quinazolin-4(3H)-one | Reduced reaction time, increased yield | epstem.net |

| Anthranilic Acid | Isothiocyanates | Reflux in Ethanol (B145695) | 2-Mercapto-3-substituted quinazolin-4-ones | Versatile for introducing substituents at N-3 | mdpi.com |

| 2-Aminobenzamide | Aldehydes/Ketones | Catalytic Condensation | Quinazolin-4(3H)-one derivatives | General method for diverse substitutions | scispace.com |

| 2-Aminobenzamide | DMSO, H₂O₂ | Oxidative Cyclization | Quinazolin-4(3H)-one | Sustainable, uses green oxidant | acs.orgnih.gov |

Cycloaddition Reactions in Quinazolin-4(3H)-one Ring Formation

Cycloaddition reactions offer a powerful and elegant strategy for the construction of the quinazolin-4(3H)-one ring system. One notable example involves the in situ generation of a zwitterionic intermediate from 3-amino-2-chloromethyl-4(3H)-quinazolinone. nih.gov This intermediate can then undergo a dipolar cycloaddition reaction with various dipolarophiles, such as N-arylmaleimides, to yield complex fused heterocyclic systems. nih.gov This one-pot reaction provides an efficient route to pyrrolopyridazinoquinazoline derivatives, which would be challenging to synthesize through other methods. nih.gov

Utilization of 2-Methyl-4H-3,1-benzoxazin-4-one as a Key Intermediate

2-Methyl-4H-3,1-benzoxazin-4-one is a highly versatile and frequently used intermediate in the synthesis of quinazolin-4(3H)-ones. eg.netresearchgate.net It is typically prepared by the cyclization of anthranilic acid with acetic anhydride. nih.govresearchgate.nettandfonline.comuomosul.edu.iq This benzoxazinone (B8607429) can then be reacted with a variety of nucleophiles to form the desired quinazolinone derivatives.

A common and straightforward approach is the condensation of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate. mdpi.comnih.govresearchgate.net This reaction readily furnishes 3-amino-2-methyl-4(3H)-quinazolinone, a key building block for further derivatization. mdpi.comnih.gov The amino group at the 3-position can then be acylated or undergo other transformations to introduce a wide range of substituents.

Furthermore, the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with various amines in a deep eutectic solvent (DES) provides a greener alternative for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com This method highlights the utility of benzoxazinones in sustainable synthetic protocols.

Green Chemistry Approaches in Quinazolin-4(3H)-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolin-4(3H)-ones to develop more environmentally friendly and efficient processes. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient techniques.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency and Yield

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. benthamdirect.com The synthesis of quinazolin-4(3H)-ones has greatly benefited from this technology.

Several studies have demonstrated the advantages of microwave-assisted synthesis. For example, the one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor provides a rapid and efficient route to 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.nettandfonline.com In one instance, a mixture of anthranilic acid, trimethyl orthoformate, and an amine in ethanol was subjected to microwave irradiation at 120°C for 30 minutes to afford the desired product. tandfonline.comresearchgate.net

The Niementowski reaction, a classical method for quinazolin-4-one synthesis, has also been significantly improved by the use of microwave irradiation. nih.gov Microwave-assisted Niementowski reactions often proceed with higher efficiency and in shorter time frames than their conventional counterparts. nih.gov For instance, the reaction of anthranilic acid with formamide under microwave irradiation (60 W, 150°C) for 40 minutes resulted in the rapid formation of the quinazolin-4-one ring. nih.gov

Furthermore, microwave irradiation has been successfully employed in solvent-free conditions. The reaction of anthranilamide with aldehydes or ketones catalyzed by antimony(III) trichloride (B1173362) (SbCl3) under microwave irradiation without a solvent provides a general and highly efficient route to quinazolin-4(3H)-ones. scispace.comclockss.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Anthranilic Acid + Formamide | Conventional Heating (150-160°C) | 6 hours | 61% | epstem.net |

| Microwave Irradiation | Few minutes | 87% | epstem.net | |

| Niementowski Reaction | Classical Conditions (84°C) | 30 hours | 55% | nih.gov |

| Microwave Conditions (500W, 70°C) | 1.5 hours | 78% | nih.gov |

Solvent-Free Reaction Conditions and Sustainable Methodologies

Eliminating the use of volatile and often toxic organic solvents is a key goal of green chemistry. Several solvent-free methods for the synthesis of quinazolin-4(3H)-ones have been developed.

One such approach involves the reaction of anthranilic acid with various amides on a solid support like montmorillonite (B579905) K-10 under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com This method offers a simple and environmentally friendly way to produce quinazolinone derivatives. cdnsciencepub.comcdnsciencepub.com

The use of deep eutectic solvents (DES) as both a solvent and a catalyst is another promising green methodology. tandfonline.comtandfonline.com For example, a choline (B1196258) chloride:urea (B33335) deep eutectic solvent has been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.comresearchgate.net The reaction proceeds by a nucleophilic attack of the amine on the benzoxazinone intermediate, with the DES facilitating the reaction and allowing for easy product isolation. tandfonline.com

Furthermore, catalyst-free and metal-free protocols are being explored. An efficient and novel metal- and catalyst-free protocol for the synthesis of quinazolin-4(3H)-ones has been established using readily accessible starting materials in the presence of di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid as an additive. mdpi.com

Functionalization and Derivatization at the 3-Position: Introduction of the Aminomethyl Moiety

The introduction of the aminomethyl moiety at the 3-position of the quinazolin-4(3H)-one scaffold is a critical step in the synthesis of a wide array of derivatives. This functionalization can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. These methods lay the groundwork for further derivatization and the construction of more complex molecular architectures.

Direct Aminomethylation and Related Alkylation Reactions

Direct aminomethylation of the N-3 position of quinazolin-4(3H)-one presents a straightforward route to introduce the aminomethyl group. However, reports specifically detailing the direct aminomethylation to yield 3-(aminomethyl)quinazolin-4(3H)-one are not prevalent in the reviewed literature. Instead, analogous N-alkylation reactions are more commonly described.

A notable related method involves the direct amination of quinazolin-4(3H)-ones at the C4-position using N,N-dimethylformamide (DMF) as a nitrogen source. This reaction is mediated by 4-toluenesulfonyl chloride (TsCl) for C-OH bond activation and proceeds at room temperature to afford 4-(dimethylamino)quinazolines in high yields (60-89%). organic-chemistry.org While this functionalizes a different position, the principle of using a reagent as both solvent and reactant provides a potential avenue for exploring direct N-3 aminomethylation under similar activating conditions.

More conventional alkylation approaches often involve the reaction of a pre-formed 3-unsubstituted quinazolin-4(3H)-one with an appropriate aminomethyl synthon, such as a protected N-(halomethyl)amine, in the presence of a base. The choice of base and solvent is critical to ensure selective N-3 alkylation over potential O-alkylation.

Synthesis of Schiff Bases from 3-Amino Precursors

A highly versatile and widely employed method for introducing a substituted aminomethyl moiety at the 3-position involves a two-step sequence starting from 3-amino-quinazolin-4(3H)-one. This key intermediate is typically synthesized by reacting the corresponding 2-substituted benzoxazin-4-one with hydrazine hydrate. mdpi.comsapub.org An efficient, microwave-assisted green process for this transformation has also been reported, providing good to excellent yields. mdpi.com

Once 3-amino-2-substituted-quinazolin-4(3H)-one is obtained, it serves as a nucleophilic platform for condensation with a variety of aldehydes and ketones to form Schiff bases (imines). researchgate.netnih.govekb.eg This reaction is generally straightforward, often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid such as glacial acetic acid. researchgate.netnih.gov The formation of the Schiff base is confirmed by the appearance of the characteristic azomethine (C=N) stretching band in the IR spectrum and the disappearance of the N-H stretching bands of the primary amino group. sapub.org

The scope of this reaction is broad, allowing for the incorporation of a wide range of aromatic and heteroaromatic aldehydes. researchgate.netnih.gov For instance, 2-methyl-3-amino-4(3H)-quinazolinone and 2-phenyl-3-amino-4(3H)-quinazolinone have been successfully condensed with aldehydes like p-nitrobenzaldehyde, p-hydroxybenzaldehyde, and cinnamaldehyde. nih.gov The resulting Schiff bases are valuable intermediates themselves or the final target compounds.

Table 1: Synthesis of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one

| Aldehyde/Ketone | Reaction Conditions | Product | Reference |

| Various aromatic aldehydes | Condensation | Novel Schiff bases | researchgate.net |

| p-Nitrobenzaldehyde | Equimolecular amounts | Respective Schiff's base | nih.gov |

| p-Hydroxybenzaldehyde | Equimolecular amounts | Respective Schiff's base | nih.gov |

| Cinnamaldehyde | Equimolecular amounts | Respective Schiff's base | nih.gov |

| 3-Hydroxybenzaldehyde | 1:1 molar ratio | 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one (HAMQ) | nih.gov |

| Various substituted anilines | Condensation with 3-arylquinazolin-4(3H)-one-2-carbaldehydes | Schiff bases (imines) containing quinazoline moiety | ekb.eg |

Formation of Condensed Heterocyclic Rings at the 3-Position (e.g., 1,3,4-Thiadiazole (B1197879), 1,3,4-Oxadiazole, 1,2,4-Triazole (B32235) Moieties)

The 3-amino and 3-(aminomethyl) functionalities on the quinazolinone ring are excellent handles for the construction of various five-membered heterocyclic rings. These heterocycles are often associated with a wide range of biological activities.

1,3,4-Thiadiazoles:

Several synthetic strategies have been developed to fuse a 1,3,4-thiadiazole ring to the quinazolinone core at the 3-position. One common approach involves the reaction of a 3-(aminomethyl) precursor. For example, 3-[(2-substituted amino-1,3,4-thiadiazol-5-yl)methyl]-2-methyl-4(3H)-quinazolinones have been synthesized. nih.gov Another route starts with a quinazolinone derivative bearing a thiosemicarbazide (B42300) moiety, which can then be cyclized. For instance, quinazolin-4(3H)-one thiosemicarbazide ester can be converted into 1,3,4-thiadiazole derivatives. sapub.org The cyclization of thiosemicarbazides is a well-established method for forming the 2-amino-1,3,4-thiadiazole (B1665364) ring, often using dehydrating agents like phosphorus oxychloride or strong acids. mdpi.comsbq.org.br

1,3,4-Oxadiazoles:

Similar to thiadiazoles, 1,3,4-oxadiazoles can be synthesized from quinazolinone precursors. A common method involves the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from a quinazolinone-3-carboxylic acid hydrazide. nih.gov Reagents like phosphorus oxychloride or thionyl chloride are typically used for the cyclization step. nih.govjchemrev.com An alternative iodine-mediated oxidative cyclization of acyl hydrazones offers a transition-metal-free approach to 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.com

1,2,4-Triazoles:

The synthesis of 1,2,4-triazole-containing quinazolinones has been extensively explored. rsc.orgrsc.org These are often prepared from precursors containing a hydrazine or amidine functionality. For example, a series of novel 1,2,4-triazole derivatives containing a quinazolinylpiperidinyl moiety have been synthesized. rsc.orgrsc.org One-pot, multi-component reactions are also employed for the efficient construction of 1,2,4-triazole rings. isres.org The reaction of amidines with hydrazines is a common strategy. frontiersin.org

Table 2: Synthesis of Condensed Heterocycles at the 3-Position

| Heterocycle | Synthetic Precursor | Key Reaction | Reference |

| 1,3,4-Thiadiazole | 3-[(Thiosemicarbazidocarbonyl)methyl]quinazolin-4(3H)-one | Cyclization | sapub.orgnih.gov |

| 1,3,4-Oxadiazole | 3-[(Hydrazinocarbonyl)methyl]quinazolin-4(3H)-one | Cyclodehydration of diacylhydrazine | nih.govjchemrev.com |

| 1,2,4-Triazole | Quinazolinone with hydrazine/amidine moiety | Cyclization/Condensation | rsc.orgrsc.orgisres.org |

Multi-Component Reactions for Diverse Quinazolinone Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. acs.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. frontiersin.org

Several MCRs have been developed for the synthesis of quinazolinone derivatives. The Ugi four-component reaction (Ugi-4CR) has been successfully employed to synthesize polycyclic quinazolinones. acs.orgnih.gov In one approach, an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) is followed by a palladium-catalyzed intramolecular N-arylation. acs.orgnih.gov Another strategy utilizes cyanamide (B42294) as the amine component in an Ugi-4CR, followed by a radical-induced cyclization. acs.orgnih.gov

Another example of a one-pot, three-component reaction involves the condensation of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions, catalyzed by sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), to produce quinazolinones. orgchemres.org Furthermore, a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been developed to selectively synthesize 2-(1,2,3-triazoyl) quinazolinones. mdpi.com The reaction conditions, such as temperature and the amount of base, can be tuned to yield either the quinazolinone or the dihydroquinazolinone derivative. mdpi.com

Table 3: Multi-Component Reactions for Quinazolinone Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Ugi-4CR / Pd-catalyzed annulation | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Pd(OAc)2, dppf, K2CO3 | Polycyclic quinazolinones | acs.orgnih.gov |

| Ugi-4CR / Radical cyclization | o-iodobenzaldehyde, benzoic acids, isocyanides, cyanamide | AIBN, tributyltin hydride | Polycyclic quinazolinones | acs.orgnih.gov |

| Three-component reaction | Aromatic aldehydes, isatoic anhydride, urea | SBA-Pr-SO3H, solvent-free | Quinazolinones | orgchemres.org |

| Three-component reaction | 2-azidobenzaldehyde, anthranilamide, terminal alkynes | CuI, Et3N | 2-(1,2,3-Triazoyl) quinazolinones | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 3 Aminomethyl Quinazolin 4 3h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3-(Aminomethyl)quinazolin-4(3H)-one is predicted to exhibit distinct signals corresponding to the protons of the quinazolinone core and the aminomethyl substituent. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the fused heterocyclic ring. ijpscr.inforsc.org The proton at position 5 is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the quinazolinone ring system.

The protons of the aminomethyl group (-CH₂NH₂) are expected to produce characteristic signals. The methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atom at position 3 would likely appear as a singlet or a multiplet in the range of δ 3.5-5.0 ppm. chemmethod.com The protons of the primary amine (-NH₂) would typically present as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. The proton on the nitrogen at position 1 of the quinazolinone ring, if present in the tautomeric form, would also appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm. ijpscr.inforsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~8.2 | dd | ~8.0, 1.5 |

| H-6 | ~7.5 | t | ~7.5 |

| H-7 | ~7.8 | t | ~7.5 |

| H-8 | ~7.7 | d | ~8.0 |

| H-2 | ~8.1 | s | - |

| -CH₂- | ~4.0 | s | - |

| -NH₂ | variable (broad) | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the aminomethyl group.

The carbonyl carbon (C-4) is the most deshielded carbon and is anticipated to resonate in the range of δ 160-165 ppm. ijpscr.inforsc.orgrsc.org The carbons of the aromatic ring will appear between δ 120 and 150 ppm. The quaternary carbons, C-4a and C-8a, will have distinct chemical shifts, with C-8a typically appearing at a lower field than C-4a. The carbon at position 2 of the quinazolinone ring is also expected in this region. The aliphatic carbon of the aminomethyl group (-CH₂) is predicted to have a chemical shift in the range of δ 40-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~162.7 |

| C-2 | ~149.3 |

| C-8a | ~149.0 |

| C-5 | ~127.8 |

| C-7 | ~135.0 |

| C-6 | ~126.8 |

| C-8 | ~126.3 |

| C-4a | ~121.3 |

| -CH₂- | ~45.0 |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful for confirming the connectivity of the molecular structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.

For this compound, an HMBC experiment would be expected to show a crucial correlation between the methylene protons (-CH₂) of the aminomethyl group and the carbon at position 2 (C-2) of the quinazolinone ring, confirming the N-CH₂ linkage. Additionally, correlations between the aromatic protons and the various aromatic and quaternary carbons would solidify the assignments of the quinazolinone core. For instance, the proton at H-5 should show a correlation to the carbonyl carbon C-4.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₀N₃O) is 176.08183 Da. uni.lu An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Predicted HRMS Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 176.08183 |

| [M+Na]⁺ | 198.06377 |

Electron Impact (EI) Mass Spectral Disintegration Pathway Analysis

Electron Impact (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways. A primary fragmentation would likely be the loss of the aminomethyl group or parts of it. For related 3-amino-quinazolinone derivatives, the loss of the substituent at the 3-position is a common fragmentation pathway. mdpi.com The quinazolinone ring itself can undergo characteristic cleavages, such as the loss of CO or HCN, leading to the formation of stable fragment ions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The analysis of various quinazolinone derivatives reveals typical spectral regions for the principal functional groups. ontosight.ainih.govuin-malang.ac.idnih.govnih.gov The carbonyl (C=O) stretching vibration of the amide in the quinazolinone ring is typically observed as a strong absorption band in the range of 1690–1670 cm⁻¹. uin-malang.ac.id The C=N stretching vibration of the quinazoline (B50416) ring system usually appears in the region of 1615–1580 cm⁻¹. uin-malang.ac.id Aromatic C=C stretching vibrations from the benzene ring are expected to produce signals between 1600 and 1450 cm⁻¹. uin-malang.ac.id The N-H stretching vibrations of the primary amine group (NH₂) in the aminomethyl substituent would likely be visible as one or two bands in the 3500–3300 cm⁻¹ region. Furthermore, C-H stretching vibrations of the aromatic ring and the methylene group are anticipated around 3100–3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. ontosight.ai

A representative, albeit general, data table for the expected FT-IR absorptions of this compound based on known quinazolinone derivatives is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3500 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| C=O Stretch (Amide) | 1690 - 1670 | Strong |

| C=N Stretch | 1615 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1340 - 1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated systems.

The UV-Vis spectrum of this compound, like other quinazolinone derivatives, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.com The fused aromatic and heterocyclic rings form a chromophore that gives rise to these characteristic absorptions. Studies on related quinazolinone compounds have shown absorption maxima in the UV region, typically between 250 and 350 nm. mdpi.com For instance, various 3-amino-2-methyl-quinazolin-4(3H)-one derivatives exhibit λmax values in this range. mdpi.com

The expected electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~250 - 300 | Quinazolinone Ring System |

| n → π | ~300 - 350 | Carbonyl Group |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, thereby confirming the absolute structure of the compound.

While specific crystal structure data for this compound is not publicly available, analysis of a closely related compound, 3-amino-2-ethylquinazolin-4(3H)-one, provides valuable insight into the expected solid-state conformation. nih.govresearchgate.netnih.gov In the crystal structure of this analog, the quinazolinone ring system is essentially planar. nih.govresearchgate.netnih.gov The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.netnih.gov

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below. It is important to note that these are representative values and the actual data would need to be determined experimentally.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~8.0 |

| c (Å) | ~15.0 |

| α (°) | 90 |

| β (°) | ~100 |

| γ (°) | 90 |

| Volume (ų) | ~830 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values to assess the purity of the sample.

For this compound, with the molecular formula C₉H₉N₃O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

The theoretical elemental analysis for this compound is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 60.33 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.07 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.45 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.93 |

| Total | 175.21 | 100.00 |

Reaction Chemistry and Mechanistic Studies of 3 Aminomethyl Quinazolin 4 3h One Derivatives

Understanding the Reactivity Profile of the Quinazolin-4(3H)-one System

The reactivity of the quinazolin-4(3H)-one system is dictated by the interplay of the fused benzene (B151609) and pyrimidine (B1678525) rings. The two nitrogen atoms in the pyrimidine ring are not equivalent, leading to a notable polarization of the 3,4-double bond, which significantly influences its chemical behavior. nih.govmdpi.com The properties of substituted quinazolinones are largely dependent on the nature and position of the substituents, whether they are on the pyrimidine or the benzene ring, and the extent of conjugation in the pyrimidine ring. nih.govmdpi.com

The quinazolinone ring can undergo various reactions, including oxidation, reduction, and substitution. For instance, oxidation of quinazoline (B50416) with hydrogen peroxide in an acidic medium yields 3,4-dihydro-4-oxoquinazoline. nih.gov The system is also highly reactive towards anionic reagents, which preferentially attack the C4 position. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Quinazolinone Ring

Nucleophilic Substitution: The quinazolinone ring is susceptible to nucleophilic attack, particularly at the C4 position. nih.gov This reactivity is frequently exploited in the synthesis of various quinazoline derivatives. For example, the reaction of 2,4-dichloroquinazolines with a wide range of nucleophiles, such as anilines, benzylamines, and aliphatic amines, consistently results in the regioselective substitution at the C4 position to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.comnih.gov This SNAr (Nucleophilic Aromatic Substitution) reaction is a cornerstone in the synthesis of medicinally important 4-aminoquinazolines. mdpi.com While the C4 position is highly reactive, achieving regioselective substitution at the C2 position can be more challenging, often requiring more forcing conditions or the use of transition-metal catalysts. nih.gov However, methods for C2-selective modifications are being developed. nih.gov

Electrophilic Substitution: In contrast to nucleophilic substitution, electrophilic substitution on the quinazoline ring is less common. Nitration is a known electrophilic substitution reaction, with the expected order of reactivity being 8 > 6 > 5 > 7 > 4 > 2. nih.gov For instance, quinazoline reacts with fuming nitric acid in concentrated sulfuric acid to produce 6-nitroquinazoline. nih.gov The hydroxy group at the 4-position of 4(3H)-quinazolinone can be substituted by a chlorine atom upon heating with reagents like phosphoryl chloride or thionyl chloride. mdpi.com

Investigation of Regioselectivity in Key Synthetic Transformations

Regioselectivity is a critical aspect of the synthesis of quinazolinone derivatives, as the biological activity and material properties are often dependent on the precise placement of substituents.

As mentioned previously, nucleophilic aromatic substitution on 2,4-dichloroquinazoline (B46505) precursors demonstrates high regioselectivity for the C4 position. mdpi.comnih.gov This selectivity is consistently observed across various reaction conditions and with different amine nucleophiles. mdpi.com The inherent electronic properties of the quinazoline nucleus direct the incoming nucleophile to the C4 position. mdpi.com

In other synthetic transformations, regioselectivity can be controlled by the reaction conditions. For example, the reaction of 2-(2-bromoaryl)-1H-indole derivatives with aldehydes and ammonium (B1175870) hydroxide (B78521) can lead to either indolo[1,2-c]quinazolines or 11H-indolo[3,2-c]quinolones depending on whether the reaction is performed in the absence or presence of acid, respectively. frontiersin.org

Transition-metal catalyzed C-H functionalization reactions have also emerged as powerful tools for the site-selective modification of quinazolinone scaffolds, allowing for the introduction of various functional groups at specific positions. researchgate.net

Reaction Mechanism Elucidation for Derivatization Processes

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. This section focuses on the mechanistic pathways for two common derivatization processes involving 3-(aminomethyl)quinazolin-4(3H)-one.

Mechanistic Pathways for Schiff Base Formation

Schiff bases are commonly synthesized through the condensation of a primary amine with a carbonyl compound. nih.govresearchgate.net In the case of this compound, the primary amino group at the 3-position readily reacts with aldehydes and ketones to form the corresponding Schiff bases (imines).

The mechanism involves a two-step process: researchgate.net

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine. nih.govresearchgate.net

Dehydration: The hemiaminal intermediate then undergoes dehydration, typically under acidic or basic conditions, to eliminate a molecule of water and form the stable imine (C=N) double bond of the Schiff base. nih.govresearchgate.net

The formation of these Schiff bases can be confirmed by spectroscopic methods, such as the appearance of the characteristic imine (CH=N) stretching band in the IR spectrum. sapub.org

Cyclization Mechanisms Leading to Fused Heterocycles

The this compound scaffold and its derivatives can serve as precursors for the synthesis of various fused heterocyclic systems through cyclization reactions.

One common strategy involves the intramolecular cyclization of derivatives formed from the quinazolinone core. For instance, a PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org This reaction proceeds with high regioselectivity as a 5-exo-trig cyclization. beilstein-journals.org

Another example involves the reaction of 2-hydrazino-3-methyl-4(3H)-quinazolinone with 5(4H)-oxazolone derivatives. nih.gov The hydrazino group acts as a nucleophile, attacking the carbonyl group of the oxazolone (B7731731) ring. nih.gov This leads to the cleavage of the oxazolone ring and subsequent cyclization to form a new 2-imidazolin-5-one ring fused to the quinazolinone system. nih.gov

These cyclization reactions provide access to complex, polycyclic structures with potential applications in various fields.

Future Perspectives and Emerging Avenues in 3 Aminomethyl Quinazolin 4 3h One Research

Development of Novel and Highly Selective Derivatives

The future of 3-(Aminomethyl)quinazolin-4(3H)-one research is intrinsically linked to the design and synthesis of novel derivatives with enhanced potency and selectivity. The inherent structural features of the quinazolin-4(3H)-one core, including a bicyclic frame with multiple positions for derivatization, provide a rich playground for medicinal chemists. mdpi.com Structure-activity relationship (SAR) studies have consistently highlighted positions 2, 3, 6, and 8 of the quinazolinone ring as critical for modulating pharmacological activity. mdpi.comresearchgate.net The introduction of diverse heterocyclic moieties at the 3-position, in particular, has been shown to augment the therapeutic potential of these compounds. mdpi.com

Future efforts will likely focus on creating extensive libraries of derivatives by modifying the aminomethyl side chain and substituting various functionalities onto the quinazoline (B50416) ring. The goal is to identify compounds that exhibit high affinity and specificity for their biological targets, thereby minimizing off-target effects. For instance, the incorporation of different aryl or alkyl groups on the aminomethyl nitrogen could significantly influence the compound's interaction with specific receptor binding pockets.

Integration of Advanced Synthetic Methodologies for Scalable Production

The translation of promising this compound derivatives from the laboratory to clinical applications hinges on the development of efficient and scalable synthetic methods. While traditional methods for quinazolinone synthesis exist, such as the Niementowski reaction, they often face limitations like harsh reaction conditions and the use of hazardous materials. researchgate.netomicsonline.org

The future lies in the adoption of advanced and greener synthetic strategies. Microwave-assisted synthesis, for example, has already demonstrated its potential for the efficient and rapid production of 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com This technology can significantly reduce reaction times and improve yields. mdpi.com Furthermore, the development of metal-catalyzed and transition-metal-free synthetic routes offers promising avenues for more sustainable and cost-effective large-scale production. nih.govrsc.org One-pot synthesis and multi-component reactions are also gaining traction as they streamline the synthetic process, making it more atom-economical and environmentally friendly. researchgate.net

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

A comprehensive understanding of how this compound and its derivatives exert their biological effects is paramount for their rational design and therapeutic application. While the broader class of quinazolinones has been shown to interact with a variety of biological targets, including enzymes and receptors, the specific molecular mechanisms of many derivatives remain to be fully elucidated. nih.govsapub.org

Future research must delve deeper into the molecular interactions of these compounds. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes and affinities of these molecules with their targets. mdpi.comnih.gov For example, molecular docking studies have been used to predict the binding of quinazolinone derivatives to DNA and various protein kinases. mdpi.comnih.gov Experimental approaches, including X-ray crystallography of ligand-protein complexes, will be crucial for validating these computational models and providing a precise picture of the molecular interactions at the atomic level. Unraveling these mechanisms will not only explain the observed biological activities but also guide the development of next-generation compounds with improved efficacy.

Exploration of New Therapeutic Applications Beyond Current Scope

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comomicsonline.orgnih.gov While research into this compound derivatives has likely focused on some of these areas, a vast therapeutic landscape remains to be explored.

Future investigations should systematically screen these compounds against a broader range of diseases. For instance, their potential as antiviral, antifungal, or antiparasitic agents warrants thorough investigation. researchgate.netnih.gov The unique structural features of this compound derivatives might make them effective against novel or drug-resistant pathogens. Furthermore, exploring their utility in treating neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes could open up new therapeutic avenues. researchgate.net High-throughput screening campaigns coupled with in-depth biological assays will be instrumental in identifying novel therapeutic applications for this versatile class of compounds.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational approaches will be a driving force in advancing our understanding and application of this compound. In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and ADME (absorption, distribution, metabolism, and excretion) prediction, can significantly accelerate the drug discovery process. nih.govnih.gov

By building predictive models based on existing experimental data, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov Computational tools can also be used to predict potential off-target effects and metabolic liabilities early in the development pipeline. The integration of these computational predictions with experimental validation through in vitro and in vivo studies will create a powerful feedback loop, enabling a more efficient and targeted approach to the development of this compound-based therapeutics.

Addressing Research Gaps for Comprehensive Understanding of the Compound's Academic Profile

Despite the growing interest in this compound and its derivatives, several research gaps need to be addressed to build a comprehensive academic profile of this compound class. A more systematic investigation into the influence of different substitution patterns on the physicochemical properties, such as solubility and stability, is required. researchgate.net

Furthermore, long-term toxicity studies and the evaluation of potential drug-drug interactions are crucial for assessing the safety profile of these compounds. A deeper exploration of their metabolic pathways and the identification of their major metabolites will also be essential. Filling these knowledge gaps will not only enhance the academic understanding of this important scaffold but also provide the necessary data to support the progression of promising candidates into preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(aminomethyl)quinazolin-4(3H)-one derivatives, and what are their limitations?

- Answer: The synthesis often involves alkylation of quinazolinone scaffolds or condensation with heterocyclic precursors. For example, alkylation of 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) is a conventional method, but it requires metal catalysts like copper and suffers from long reaction times and the need for pre-synthesized intermediates . Alternative routes using DMPA as a one-carbon source with copper catalysts have been explored but still face challenges in scalability and byproduct formation .

Q. How are this compound derivatives characterized structurally?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 3-amino-2-(morpholinomethyl)quinazolin-4(3H)-one shows distinct ¹H NMR peaks at δ 8.24 (d, J = 7.88 Hz) for aromatic protons and δ 3.84 (s) for morpholine methylene groups, while ¹³C NMR confirms carbonyl (δ 158.34 ppm) and heterocyclic carbons . Mass spectrometry (EI, m/z) and melting point analysis further validate purity and molecular weight .

Q. What biological activities are associated with this scaffold?

- Answer: The quinazolin-4(3H)-one core exhibits diverse activities, including antimicrobial (e.g., triazolylthiomethyl derivatives), anti-inflammatory (e.g., 2-pyridyl derivatives), and anticancer effects (e.g., indazol-3-yl derivatives) . Biological screening typically involves in vitro assays against bacterial strains or cancer cell lines, with MIC (Minimum Inhibitory Concentration) or IC₅₀ values reported .

Advanced Research Questions

Q. How can synthetic inefficiencies (e.g., metal catalyst use, long reaction times) be mitigated?

- Answer: Recent strategies include:

- Greener Catalysts: Replacing copper with organocatalysts or ionic liquids to reduce toxicity.

- Microwave-Assisted Synthesis: Accelerating reactions (e.g., 7-(3-hydroxypropoxy)quinazolin-4(3H)-one synthesis achieved 92% yield in reduced time via microwave irradiation) .

- One-Pot Methods: Combining intermediates in a single step to avoid purification of unstable intermediates .

Q. How do structural modifications (e.g., substituents at N-3 or C-2) influence biological activity?

- Answer:

- N-3 Substitutions: Introducing morpholine or benzylideneamino groups enhances solubility and target affinity. For example, 3-(benzylideneamino)quinazolin-4(3H)-one derivatives show improved anti-inflammatory activity due to increased hydrophobic interactions with COX-2 .

- C-2 Modifications: Thiomethyl or triazolyl groups at C-2 improve antimicrobial potency by disrupting bacterial cell membranes . Quantitative Structure-Activity Relationship (QSAR) models are recommended to predict optimal substituents .

Q. How can conflicting biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Answer: Contradictions often arise from assay conditions or impurity profiles. To address this:

- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacterial studies) .

- Purity Verification: Employ HPLC (>95% purity) and elemental analysis to rule out impurities affecting results .

- Mechanistic Studies: Combine in vitro data with molecular docking (e.g., CXCR3 receptor binding for anti-inflammatory derivatives) to confirm target engagement .

Methodological Considerations

Q. What analytical techniques are critical for quantifying reaction intermediates?

- Answer:

- TLC/HPLC Monitoring: Track reaction progress using silica-gel TLC (ethyl acetate/hexane eluent) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms intermediate masses (e.g., m/z 279.10 for (E)-3-[(4-methoxybenzylidene)amino]quinazolin-4(3H)-one) .

Q. What safety protocols are recommended for handling reactive intermediates?

- Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to skin/eye irritancy risks .

- Ventilation: Use fume hoods when synthesizing halogenated intermediates (e.g., 3-(4-chlorophenyl)-2-thio derivatives) to avoid inhalation hazards .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.